

Preclinical Pharmacology of NDI-101150: An In-depth Technical Guide

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Compound of Interest

Compound Name: NDI-101150

Cat. No.: B15613597

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Executive Summary

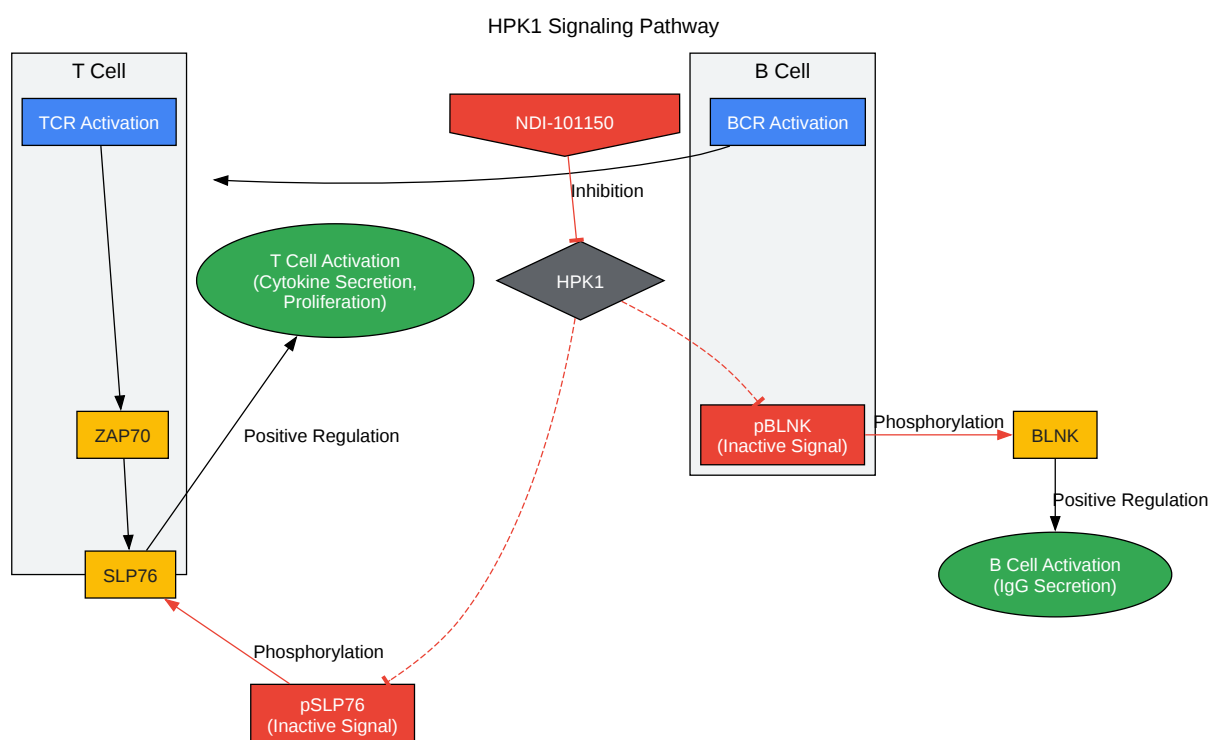
NDI-101150 is a novel, orally bioavailable, small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of immune cell function.[1][2][3] Preclinical data demonstrate that **NDI-101150** is a potent and highly selective inhibitor of HPK1, exhibiting single-digit nanomolar potency.[4] By inhibiting HPK1, **NDI-101150** enhances the activation and function of multiple immune cell types, including T cells, B cells, and dendritic cells, leading to robust anti-tumor immunity in various syngeneic mouse models. [2][5][6] This document provides a comprehensive overview of the preclinical pharmacology of **NDI-101150**, including its mechanism of action, key in vitro and in vivo data, and detailed experimental methodologies.

Mechanism of Action

NDI-101150 is an ATP-competitive inhibitor of HPK1 (also known as MAP4K1).[7] HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the plasma membrane and, following a series of phosphorylation events, phosphorylates the adaptor protein SLP76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[7] This phosphorylation of SLP76 leads to the downstream dampening of T-cell activation signals. **NDI-101150** blocks this phosphorylation event, thereby sustaining T-cell activation.[5] Similarly, HPK1 negatively regulates B-cell and dendritic cell function, and its inhibition by **NDI-101150** enhances their respective activities.[3][5][8]

Signaling Pathway

The signaling pathway modulated by **NDI-101150** is depicted below. Inhibition of HPK1 by **NDI-101150** prevents the phosphorylation of SLP76 in T cells and BLNK in B cells, leading to enhanced immune cell activation.



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Caption: HPK1 negatively regulates T and B cell signaling.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of **NDI-101150**.

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Cell Line/System	Reference
HPK1 Enzymatic IC50	Single-digit nM	Biochemical Assay	[4]
HPK1 Biochemical IC50	< 1 nM	Biochemical Assay	[7]
HPK1 IC50	0.7 nM	Biochemical Assay	[9]
pSLP-76 Inhibition IC50	41 nM	Human Jurkat T-cells	[5]
MAP4K Family Selectivity	>300-fold vs. other MAP4K kinases	Biochemical Assays	[4]
GLK Selectivity	377-fold	Biochemical Assay	[9]
hERG IC50	2800 nM	hERG Assay	[9]

Table 2: In Vivo Efficacy in Syngeneic Mouse Models

Mouse Model	Treatment	Tumor Growth Inhibition (TGI)	Complete Regressions	Re-challenge Response	Reference
EMT-6 (Breast Cancer)	NDI-101150 (75 mg/kg, p.o., QD)	~70%	7/10 mice	100% tumor rejection	[4] [5]
EMT-6 (Breast Cancer)	NDI-101150	85%	7/10 mice	100% tumor rejection	[4] [10]
CT26 (Colon Cancer)	NDI-101150	50%	Not specified	Not specified	[4]
CT26 (Colon Cancer)	NDI-101150 (75 mg/kg and 150 mg/kg, p.o., QD)	~40%	Not specified	Not specified	[5]
A20 (Lymphoma)	NDI-101150	Response observed	Not specified	Not specified	[7]
Hepa1-6 (Liver Cancer)	NDI-101150	Response observed	Not specified	Not specified	[7]

Table 3: Pharmacokinetics

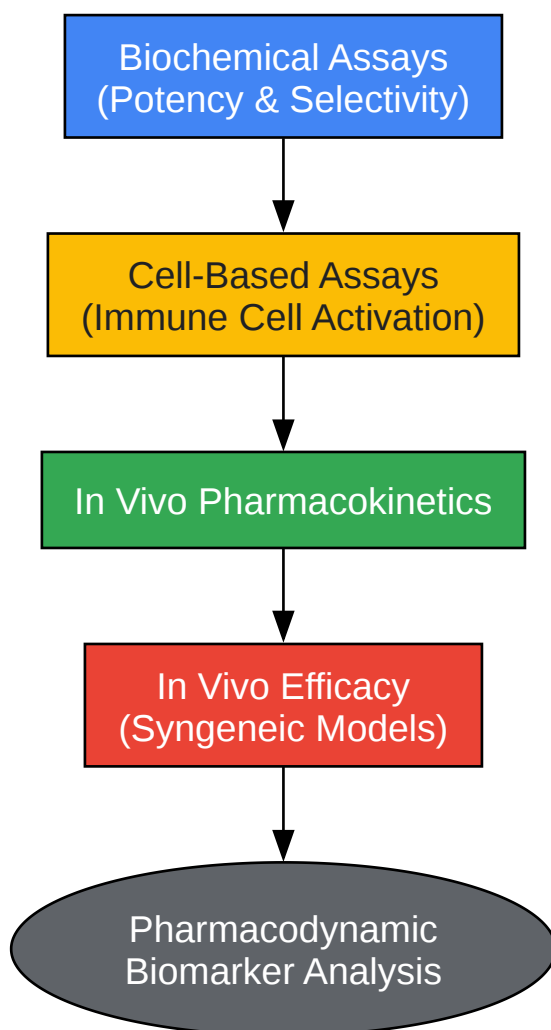
Species	Half-life (t1/2)	Reference
Mice	1.1 h	[9]
Rats	3 h	[9]
Monkeys	6.1 h	[9]
Dogs	6.8 h	[9]

Experimental Protocols

General Experimental Workflow

The preclinical evaluation of **NDI-101150** followed a systematic workflow from initial biochemical characterization to in vivo efficacy studies.

Preclinical Evaluation Workflow for NDI-101150



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Caption: A streamlined workflow for preclinical assessment.

Detailed Methodologies

4.2.1. Biochemical Kinase Assays Biochemical and biophysical assays were employed to determine the potency and selectivity of **NDI-101150**.^[11] The enzymatic IC₅₀ was determined against HPK1 and other kinases, including members of the MAP4K family, to establish selectivity.^[4] These assays typically involve incubating the purified kinase with a substrate and ATP, in the presence of varying concentrations of the inhibitor. Kinase activity is then measured, often through luminescence or fluorescence-based methods.

4.2.2. Cell-Based Assays

- pSLP-76 Inhibition Assay: Human Jurkat T-cells or peripheral blood mononuclear cells (PBMCs) were treated with **NDI-101150** followed by stimulation with anti-CD3.^[5] The phosphorylation of SLP76 at serine 376, a direct substrate of HPK1, was measured by flow cytometry to determine the cellular potency of **NDI-101150**.^{[5][11]}
- T-Cell Activation Assays: Purified human CD4⁺ and CD8⁺ T cells were stimulated with anti-CD3/CD28 in the presence of **NDI-101150**.^{[6][12]} T-cell activation was assessed by measuring the secretion of pro-inflammatory cytokines such as IL-2 and IFN- γ using methods like ELISA or Meso Scale Discovery (MSD) assays.^{[6][11]}
- B-Cell Activation Assays: Purified human CD19⁺ B-cells were stimulated in the presence of **NDI-101150**. B-cell activation was evaluated by measuring the expression of activation markers like CD69 via flow cytometry, IgG secretion by ELISA, and proliferation using assays like CellTiter-Glo®.^{[4][11]}
- Dendritic Cell (DC) Activation Assays: Bone marrow-derived dendritic cells (BMDCs) were stimulated with lipopolysaccharide (LPS) in the presence of **NDI-101150**.^[6] DC activation was assessed by measuring cytokine secretion and the upregulation of co-stimulatory molecules like CD80, CD86, and CD40 via flow cytometry.^[6]

4.2.3. In Vivo Syngeneic Mouse Models

- Tumor Implantation: Syngeneic tumor cells (e.g., EMT-6 or CT26) were implanted subcutaneously into immunocompetent mice.^{[5][6]}
- Treatment: Once tumors were established and palpable, mice were treated orally with **NDI-101150** or vehicle control, typically on a once-daily schedule.^[5]

- Efficacy Assessment: Tumor volumes were measured regularly using calipers. The primary endpoint was tumor growth inhibition (TGI).[4][5] In some studies, complete tumor regressions were monitored.[4]
- Re-challenge Studies: Mice that exhibited complete tumor regression were re-challenged with the same tumor cells on the opposite flank to assess for the establishment of immune memory.[4][10]
- Immunophenotyping: Tumors, spleens, and lymph nodes were harvested from a subset of animals to analyze the immune cell infiltrate by flow cytometry and immunofluorescence.[4][6]

4.2.4. Pharmacokinetic Studies **NDI-101150** was administered to various animal species (mice, rats, monkeys, dogs) to determine its pharmacokinetic profile, including half-life.[9] Plasma concentrations of the compound were measured at different time points post-dosing.

4.2.5. Pharmacodynamic Biomarker Analysis The in vivo activity of **NDI-101150** was confirmed by measuring the inhibition of pSLP76 in splenocytes from treated mice following ex vivo stimulation with anti-CD3/28.[5][13]

Preclinical Safety and Tolerability

NDI-101150 demonstrated a good in vitro safety profile, with no significant CYP inhibition and a high IC50 value against the hERG channel, suggesting a low potential for cardiac toxicity.[9] In vivo, the compound was generally well-tolerated at efficacious doses in preclinical models.

Conclusion

The preclinical data for **NDI-101150** strongly support its development as a novel immuno-oncology agent. Its potent and selective inhibition of HPK1 leads to the broad activation of multiple immune cell types, resulting in significant anti-tumor efficacy in various preclinical models. The observed establishment of a durable immune memory response is particularly promising. These findings provide a solid rationale for the ongoing clinical investigation of **NDI-101150** in patients with advanced solid tumors.[1][4]

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